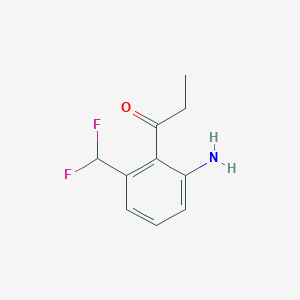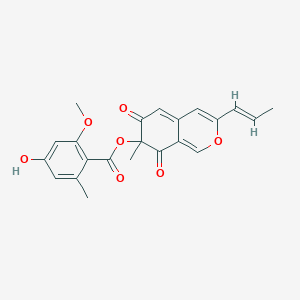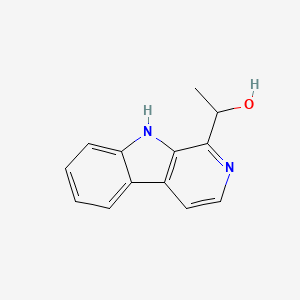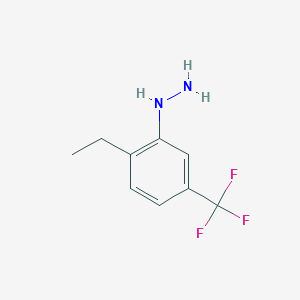
1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2 It is a hydrazine derivative characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-ethyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
[ \text{2-Ethyl-5-(trifluoromethyl)benzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 3-Trifluoromethyl-1,2,4-triazoles
Uniqueness
1-(2-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11F3N2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
[2-ethyl-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-2-6-3-4-7(9(10,11)12)5-8(6)14-13/h3-5,14H,2,13H2,1H3 |
InChI-Schlüssel |
UYIWLEQLNUUBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


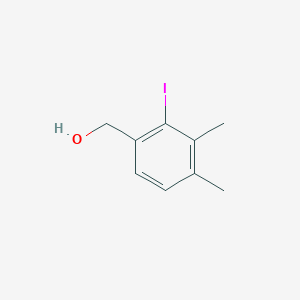

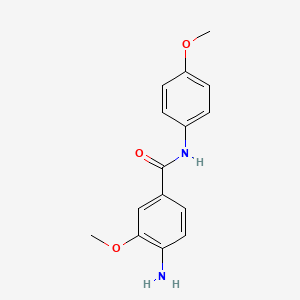


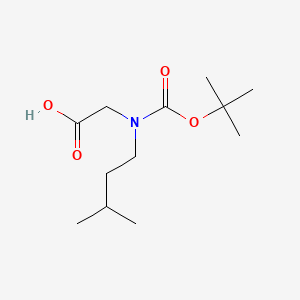


![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)

